

Application Notes and Protocols for In Vivo Studies with AZ084

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the dissolution and preparation of **AZ084** for in vivo research applications. **AZ084** is a potent, selective, and orally active allosteric antagonist of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR).[1][2][3][4] It has demonstrated potential in the treatment of asthma and cancer by modulating immune responses, specifically by restraining the differentiation of regulatory T cells (Tregs).[1]

Quantitative Data Summary

For ease of reference, the following tables summarize key quantitative data for **AZ084** based on published studies.

Table 1: In Vitro Potency of AZ084

Parameter	Species	Cell Type	Value (nM)
Ki	Human	-	0.9[1][2][3]
IC₅₀ (Chemotaxis)	Human	AML	1.3[1][5]
IC₅₀ (Chemotaxis)	Human	Dendritic Cells (DC)	4.6[1][5]
IC50 (Chemotaxis)	Human	T Cells	5.7[1][5]



Table 2: In Vivo Pharmacokinetic Parameters of AZ084

Parameter	Species	Value
Bioavailability (oral)	Rat	>70%[1]
Plasma Protein Binding (% free)	Mouse	55.6%[1][5]
Plasma Protein Binding (% free)	Rat	47.0%[1][5]
Plasma Protein Binding (% free)	Dog	45.7%[1][5]
Plasma Protein Binding (% free)	Human	31.0%[1][5]

Experimental Protocols: Dissolution and Preparation of AZ084 for In Vivo Administration

The following are established protocols for the preparation of **AZ084** solutions for in vivo studies. The choice of vehicle may depend on the specific experimental design, including the route of administration and required dosing volume.

Protocol 1: Standard Vehicle for Intraperitoneal (i.p.) and Oral (p.o.) Administration

This formulation is suitable for achieving a clear solution at concentrations of at least 2.08 mg/mL.[1][5]

Materials:

- AZ084 powder
- Dimethyl sulfoxide (DMSO)
- PEG300





- Tween-80
- Saline (0.9% NaCl)
- Sterile conical tubes
- Vortex mixer
- Warming bath or sonicator (optional)

Procedure:

- Prepare the Vehicle Mixture: In a sterile conical tube, prepare the vehicle by combining the solvents in the following ratio:
 - 10% DMSO
 - o 40% PEG300
 - 5% Tween-80
 - 45% Saline
- Dissolve AZ084:
 - Weigh the required amount of AZ084 powder.
 - First, dissolve the AZ084 powder in DMSO.
 - Sequentially add the PEG300, Tween-80, and finally the saline, vortexing thoroughly after each addition to ensure a homogenous mixture.
- Ensure Complete Dissolution:
 - Visually inspect the solution for any undissolved particles.
 - If precipitation occurs, gentle warming or sonication can be used to aid dissolution.
- Final Preparation:



- The final solution should be clear. This protocol yields a solution with a solubility of at least
 2.08 mg/mL.[1][5]
- For a continuous dosing period exceeding two weeks, the stability of this formulation should be carefully considered.[1]

Protocol 2: SBE-β-CD Based Vehicle

This formulation offers an alternative for achieving a clear solution.[1]

Materials:

- AZ084 powder
- DMSO
- 20% SBE-β-CD in Saline
- Sterile conical tubes
- Vortex mixer

Procedure:

- Prepare the Vehicle: This protocol uses a pre-prepared solution of 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
- Dissolve AZ084:
 - Dissolve the required amount of AZ084 powder in 10% of the final volume with DMSO.
 - Add 90% of the final volume with the 20% SBE-β-CD in saline solution.
 - Vortex thoroughly until the solution is clear.
- Final Concentration: This method also achieves a solubility of at least 2.08 mg/mL.[1]



Protocol 3: Corn Oil-Based Vehicle for Oral Administration

This formulation is suitable for oral administration.[1]

Materials:

- · AZ084 powder
- DMSO
- Corn Oil
- · Sterile conical tubes
- Vortex mixer

Procedure:

- Prepare Stock Solution: First, create a concentrated stock solution of AZ084 in DMSO (e.g., 20.8 mg/mL).
- Final Formulation:
 - $\circ~$ Add 100 μL of the DMSO stock solution to 900 μL of corn oil to make a 1 mL working solution.
 - Vortex thoroughly to ensure a uniform suspension.
- Final Concentration: This method provides a solubility of at least 2.08 mg/mL.[1]

Mechanism of Action and Signaling Pathway

AZ084 functions as an allosteric antagonist of CCR8.[2][3] In the tumor microenvironment, the chemokine CCL1, secreted by cancer cells, binds to CCR8 on the surface of regulatory T cells (Tregs).[6] This interaction recruits Tregs to the tumor site, where they suppress the anti-tumor immune response.[6] As a G protein-coupled receptor, CCR8 activation initiates downstream signaling cascades that promote cell migration and survival.[6] **AZ084** blocks this signaling by



binding to an allosteric site on the CCR8 receptor, thereby preventing the conformational changes required for receptor activation by CCL1.[3] This inhibits Treg migration and function, reducing their immunosuppressive activity within the tumor.



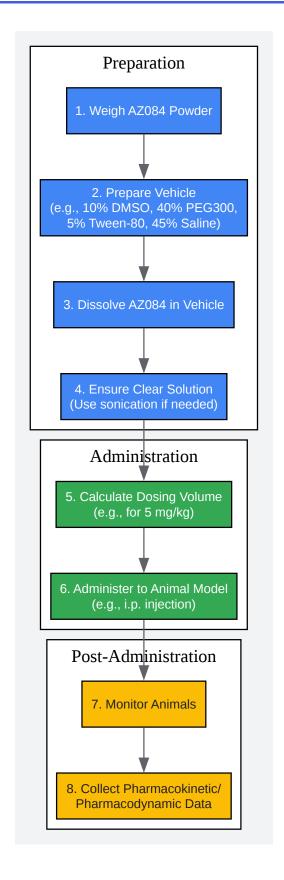
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Caption: CCR8 signaling pathway and the inhibitory action of AZ084.

Experimental Workflow

The following diagram outlines the general workflow for preparing **AZ084** and administering it in an in vivo study.





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Caption: General workflow for the preparation and in vivo administration of AZ084.



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